



Application Notes and Protocols for N-benzyl-N'mesityl-N-methylthiourea

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Compound of Interest N-benzyl-N'-mesityl-N-Compound Name: methylthiourea Get Quote Cat. No.: B371648

Disclaimer: The following application notes and protocols are based on the known biological activities and synthetic routes of structurally related thiourea derivatives. As of the date of this document, no specific experimental data for **N-benzyl-N'-mesityl-N-methylthiourea** has been found in the public domain. The information provided is intended to serve as a guide for researchers and should be adapted and validated as necessary.

Introduction

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The structural motif of N-benzyl and N-aryl thioureas, in particular, has been identified as a promising scaffold for the development of targeted cancer therapeutics. Many derivatives have demonstrated potent inhibitory effects on key signaling proteins involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5][6][7][8]

N-benzyl-N'-mesityl-N-methylthiourea incorporates a benzyl group, a bulky mesityl (2,4,6trimethylphenyl) group, and a methyl group, creating an asymmetrically substituted thiourea. The presence of these moieties suggests potential for steric and electronic interactions within the binding pockets of target proteins, making it a compound of interest for investigation as a kinase inhibitor and anticancer agent. This document provides a putative synthesis protocol

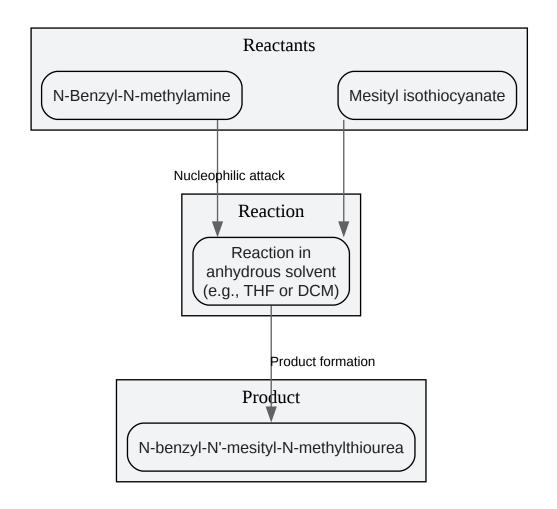


and outlines potential applications and experimental workflows for the evaluation of its biological activity.

Synthesis Protocol

A plausible synthetic route for **N-benzyl-N'-mesityl-N-methylthiourea** involves the reaction of an appropriate isothiocyanate with an amine. A general and adaptable method is outlined below.

Hypothetical Synthesis of N-benzyl-N'-mesityl-N-methylthiourea



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Caption: Proposed synthesis of N-benzyl-N'-mesityl-N-methylthiourea.



- N-Benzyl-N-methylamine
- Mesityl isothiocyanate
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Magnetic stirrer and stir bar
- Round-bottom flask
- Nitrogen or Argon atmosphere setup

- In a clean, dry round-bottom flask, dissolve N-benzyl-N-methylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere.
- To this solution, add mesityl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
- Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
- The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Cancer Research

Based on the activities of structurally similar compounds, **N-benzyl-N'-mesityl-N-methylthiourea** is a candidate for investigation as an inhibitor of receptor tyrosine kinases, particularly EGFR and HER-2.[5][6] These receptors are often overexpressed in various cancers and play a crucial role in cancer cell proliferation, survival, and metastasis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.



Potential Applications:

- Anticancer Agent: Investigation of its cytotoxic effects against a panel of human cancer cell lines, particularly those with known EGFR or HER-2 overexpression (e.g., A549 lung cancer, MCF-7 breast cancer).[5][9]
- Kinase Inhibitor: Evaluation of its inhibitory activity against EGFR and HER-2 kinases in enzymatic assays.
- Drug Development Lead: Serving as a lead compound for the development of more potent and selective anticancer drugs.

Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments to evaluate the potential anticancer activity of **N-benzyl-N'-mesityl-N-methylthiourea**.

1. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HaCaT) for cytotoxicity comparison.
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- N-benzyl-N'-mesityl-N-methylthiourea stock solution in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- DMSO.
- 96-well plates.
- Microplate reader.



- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium and add 100 μL of the medium containing different concentrations
 of the compound to the respective wells. Include a vehicle control (DMSO) and a positive
 control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- \bullet Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
- 2. Kinase Inhibition Assay (EGFR/HER-2)

This assay determines the ability of the compound to inhibit the enzymatic activity of EGFR and HER-2 kinases.

- Recombinant human EGFR and HER-2 kinase.
- Kinase substrate (e.g., a synthetic peptide).
- ATP.
- Kinase assay buffer.



- N-benzyl-N'-mesityl-N-methylthiourea.
- A detection system (e.g., ADP-Glo™ Kinase Assay).

- Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
- Add the test compound at various concentrations to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at the optimal temperature for a specified time.
- Stop the reaction and measure the kinase activity using the chosen detection method.
- Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
- 3. Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR/HER-2 signaling pathway.

- Cancer cells treated with the test compound.
- · Lysis buffer.
- Primary antibodies against total and phosphorylated EGFR, HER-2, Akt, and Erk1/2.
- Secondary antibodies conjugated to HRP.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membrane.
- Chemiluminescence detection reagents.



- Treat cells with the test compound at its IC50 concentration for various time points.
- Lyse the cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence imaging system.
- Analyze the changes in protein phosphorylation levels relative to total protein levels.

Data Presentation

The following tables summarize the reported anticancer and kinase inhibitory activities of structurally related thiourea derivatives.

Table 1: Anticancer Activity of Related Thiourea Derivatives



Compound	Cancer Cell Line	IC50 (μM)	Reference
N- (Allylcarbamothioyl)-2- chlorobenzamide	MCF-7	2.6	[1]
1-(4-hexylbenzoyl)-3- methylthiourea	T47D	179	[10]
Diarylthiourea derivative	MCF-7	338.33	[9]
N-(2-oxo-1,2-dihydro- quinolin-3-ylmethyl)- thiourea derivative (DC27)	Human Lung Carcinoma	2.5-12.9	[5]
Quinazoline-thiourea analog (10q)	HCT-116	0.01	[6]

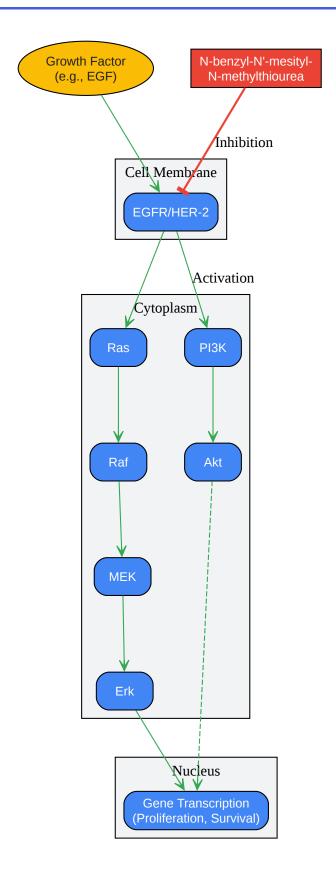
Table 2: Kinase Inhibitory Activity of Related Thiourea Derivatives

Compound	Kinase Target	IC50 (µM)	Reference
Quinazoline-thiourea analog (10b)	EGFR	0.02	[6]
Quinazoline-thiourea analog (10b)	VEGFR-2	0.05	[6]
Quinazoline-thiourea analog (10q)	EGFR	0.01	[6]
Quinazoline-thiourea analog (10q)	VEGFR-2	0.08	[6]

Mandatory Visualizations

EGFR/HER-2 Signaling Pathway



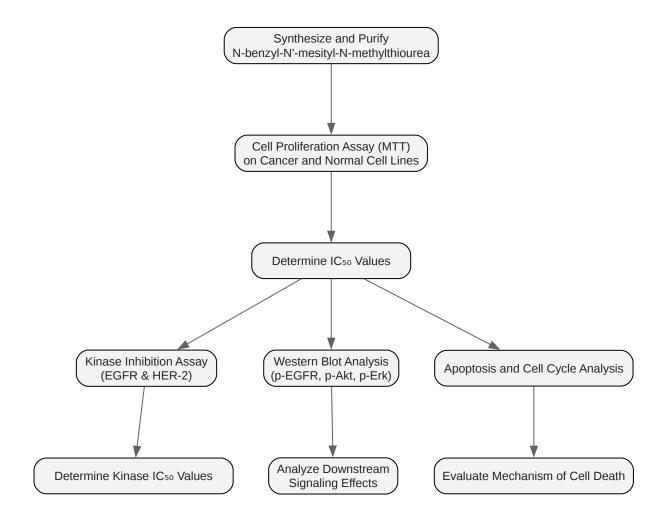


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Caption: Inhibition of the EGFR/HER-2 signaling pathway.



Experimental Workflow for Anticancer Evaluation



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Caption: Workflow for evaluating anticancer properties.

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